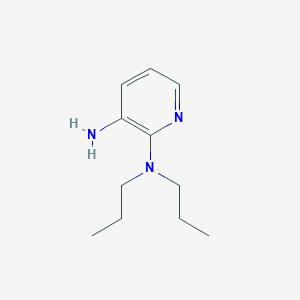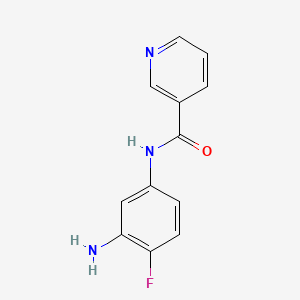
N-(3-Amino-4-chlorophenyl)benzamide
Overview
Description
“N-(3-Amino-4-chlorophenyl)benzamide” is a chemical compound with the molecular formula C13H11ClN2O . It has a molecular weight of 246.7 . It is a solid substance and is used in proteomics research .
Synthesis Analysis
The synthesis of “N-(3-Amino-4-chlorophenyl)benzamide” involves the reaction of 2,4-diaminochlorobenzene with benzoyl chloride in the presence of triethylamine and methylene chloride . The mixture is cooled to 0°C and then allowed to warm to ambient temperature while being stirred for 16 hours . The mixture is then evaporated and the residue is triturated under a saturated aqueous sodium bicarbonate solution .
Molecular Structure Analysis
The InChI code for “N-(3-Amino-4-chlorophenyl)benzamide” is 1S/C13H11ClN2O/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,15H2,(H,16,17) . The InChI key is OETFINUAVMEDNY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“N-(3-Amino-4-chlorophenyl)benzamide” is a solid substance . It has a molecular weight of 246.7 and a molecular formula of C13H11ClN2O .
Scientific Research Applications
Anticancer Activity
Compounds related to N-(3-Amino-4-chlorophenyl)benzamide have been explored for their anticancer properties. For example, derivatives of 3-amino-3H-quinazolin-4-one, structurally similar to N-(3-Amino-4-chlorophenyl)benzamide, showed selective anticancer activity, highlighting the potential of these compounds in cancer treatment research (Abdel-Rahman, 2006).
Spectroscopic Analysis
Research on N-aryl ring substituted derivatives provided insights into their vibrational, electronic, and nonlinear optical properties, employing spectroscopic techniques for structural analysis, which can be relevant for designing compounds with specific optical properties (Rao, Mohan, & Veeraiah, 2015).
Plant Growth Regulation
Studies have also explored the synthesis and activity of certain N-substituted benzamides as potential plant growth regulators. This includes research on compounds that demonstrate significant cytokinin activity, potentially offering a new approach to enhancing crop yield or controlling plant growth (Hatim & Joshi, 2004).
Molecular Interaction Studies
Investigations into the crystal structures and molecular interactions of related benzamide compounds have provided valuable information on their physical and chemical properties, such as solubility and sublimation energies. This research is crucial for understanding drug distribution and stability, which has implications for drug formulation and delivery (Perlovich et al., 2008).
Antimicrobial and Antitubercular Activities
Some studies have synthesized and evaluated the antimicrobial and antitubercular activities of benzamide derivatives, indicating their potential as leads for developing new antimicrobial agents. This research underscores the importance of benzamides in the search for new treatments against infectious diseases (Ilango & Arunkumar, 2011).
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWKRSWUPXTENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)
![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)
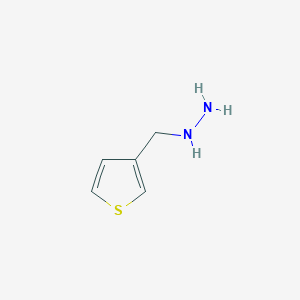
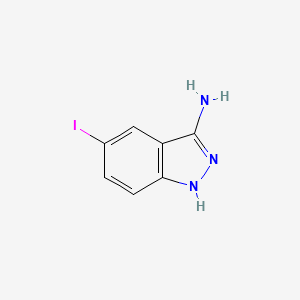

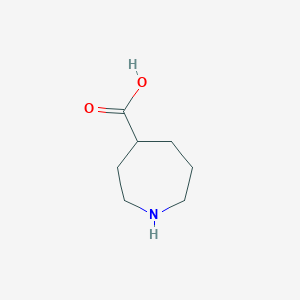

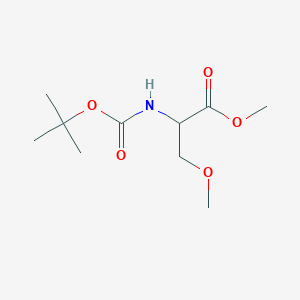
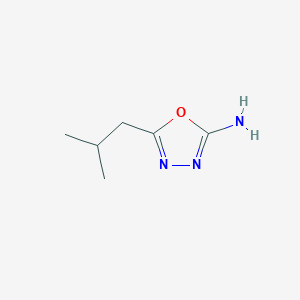
![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)
